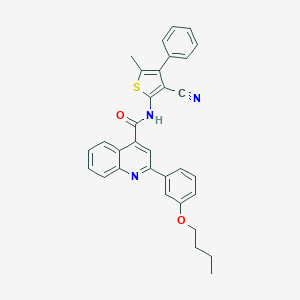![molecular formula C27H25N3O3S B453707 N-{[2-(3-ISOPROPOXYPHENYL)-4-QUINOLYL]CARBONYL}-N'-(2-METHOXYPHENYL)THIOUREA](/img/structure/B453707.png)
N-{[2-(3-ISOPROPOXYPHENYL)-4-QUINOLYL]CARBONYL}-N'-(2-METHOXYPHENYL)THIOUREA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[2-(3-isopropoxyphenyl)-4-quinolinyl]carbonyl}-N’-(2-methoxyphenyl)thiourea is a complex organic compound with the molecular formula C27H25N3O3S and a molecular weight of 471.5707 . This compound is characterized by its unique structure, which includes a quinoline ring, an isopropoxyphenyl group, and a methoxyphenyl group connected through a thiourea linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(3-isopropoxyphenyl)-4-quinolinyl]carbonyl}-N’-(2-methoxyphenyl)thiourea typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline ring is often synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
The next step involves the introduction of the isopropoxyphenyl group through a nucleophilic substitution reaction. This is followed by the formation of the thiourea linkage, which is achieved by reacting the quinoline derivative with an isothiocyanate compound under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-{[2-(3-isopropoxyphenyl)-4-quinolinyl]carbonyl}-N’-(2-methoxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropoxy or methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-{[2-(3-isopropoxyphenyl)-4-quinolinyl]carbonyl}-N’-(2-methoxyphenyl)thiourea has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-{[2-(3-isopropoxyphenyl)-4-quinolinyl]carbonyl}-N’-(2-methoxyphenyl)thiourea involves its interaction with specific molecular targets and pathways. The quinoline ring and thiourea linkage play crucial roles in its binding to enzymes and receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-{[2-(3-isopropoxyphenyl)-4-quinolinyl]carbonyl}-N’-(4-methoxyphenyl)thiourea
- N-{[2-(3-isopropoxyphenyl)-4-quinolinyl]carbonyl}-N’-(2-pyridinyl)thiourea
Uniqueness
N-{[2-(3-isopropoxyphenyl)-4-quinolinyl]carbonyl}-N’-(2-methoxyphenyl)thiourea is unique due to its specific combination of functional groups and structural features. The presence of both isopropoxy and methoxy groups, along with the quinoline ring and thiourea linkage, imparts distinct chemical and biological properties that differentiate it from similar compounds.
Propiedades
Fórmula molecular |
C27H25N3O3S |
|---|---|
Peso molecular |
471.6g/mol |
Nombre IUPAC |
N-[(2-methoxyphenyl)carbamothioyl]-2-(3-propan-2-yloxyphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C27H25N3O3S/c1-17(2)33-19-10-8-9-18(15-19)24-16-21(20-11-4-5-12-22(20)28-24)26(31)30-27(34)29-23-13-6-7-14-25(23)32-3/h4-17H,1-3H3,(H2,29,30,31,34) |
Clave InChI |
CTSBVOPTENVQSB-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC(=S)NC4=CC=CC=C4OC |
SMILES canónico |
CC(C)OC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC(=S)NC4=CC=CC=C4OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-(4-ethoxyphenyl)-2-({[2-(4-isopropoxyphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B453624.png)
![Ethyl 2-({[6-bromo-2-(4-methoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-(4-methoxyphenyl)-3-thiophenecarboxylate](/img/structure/B453629.png)
![Ethyl 2-({[2-(2-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B453630.png)
![2-(3-butoxyphenyl)-N-[3-cyano-4-(2,4-dichlorophenyl)-5-methylthiophen-2-yl]quinoline-4-carboxamide](/img/structure/B453631.png)
![N-[1-(3-methoxyphenyl)ethyl]-2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxamide](/img/structure/B453632.png)
![Ethyl 2-({[2-(2-methoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B453634.png)
![6-bromo-N-[1-(4-isopropylphenyl)ethyl]-2-(3-methoxyphenyl)-4-quinolinecarboxamide](/img/structure/B453637.png)

![6-bromo-2-(3-methoxyphenyl)-N-[1-(4-methoxyphenyl)ethyl]quinoline-4-carboxamide](/img/structure/B453639.png)

![N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N'-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)THIOUREA](/img/structure/B453641.png)
![Methyl 2-({[2-(2-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-(4-methoxyphenyl)-3-thiophenecarboxylate](/img/structure/B453643.png)
![Ethyl 2-({[6-bromo-2-(4-isopropylphenyl)-4-quinolinyl]carbonyl}amino)-4-(4-ethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B453644.png)
![Methyl 4-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}phenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B453647.png)
